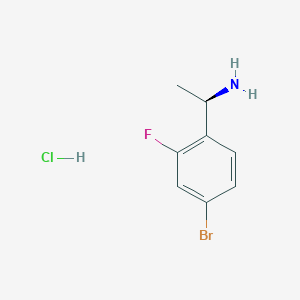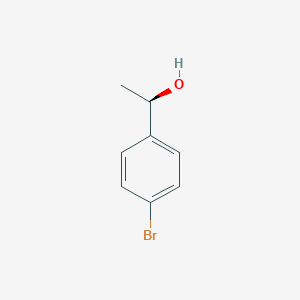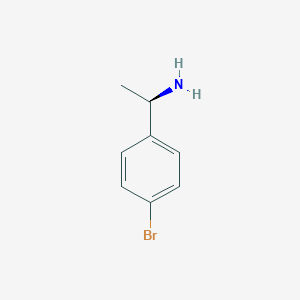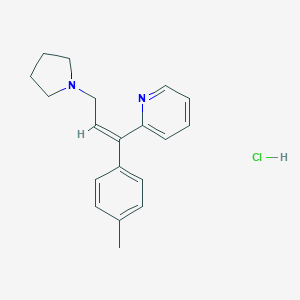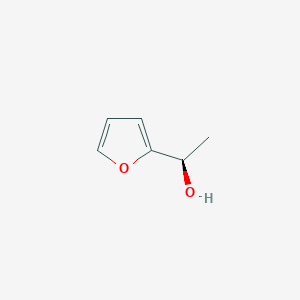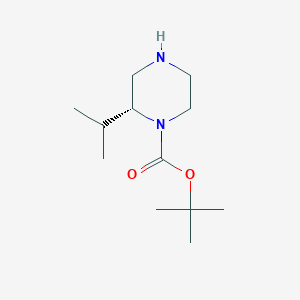
(R)-1-Boc-2-isopropylpiperazine
Overview
Description
(R)-1-Boc-2-isopropylpiperazine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
High-Throughput Synthesis of Peptide Mimetics
A study by Gołębiowski et al. (2000) highlights the use of solid-supported high-throughput organic synthesis for creating bicyclic diketopiperazines and β-turn mimetics. This involves starting from Merrifield resin-bound piperazine-2-carboxylic acid and utilizing the Petasis reaction for introducing side chains, showcasing a method for rapid synthesis of complex peptide structures (Gołębiowski et al., 2000).
Synthesis of Cyclo[Diketopiperazines]
Marchini et al. (2010) demonstrated the synthesis of diastereomeric cyclo[diketopiperazines] via selective O-acylation of unprotected N-benzylserine, followed by Boc-aspartyl coupling. This process emphasizes the utility of (R)-1-Boc-2-isopropylpiperazine in creating cyclic compounds with potential biological activity (Marchini et al., 2010).
Ketopiperazine Libraries Generation
Hulme et al. (1998) explored the novel application of N-BOC diamines in the solution phase generation of ketopiperazine libraries using a Ugi/De-BOC/Cyclization strategy. This underscores the role of this compound in facilitating the synthesis of diverse ketopiperazine-based compounds, which are significant in drug discovery (Hulme et al., 1998).
Mechanism of Action
: Insulin human: Uses, Interactions, Mechanism of Action | DrugBank Online : Antibiotic action and resistance: updated review of … : A multi-target caffeine derived rhodium - RSC Publishing : Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This … : MAVEN: compound mechanism of action analysis and visualisation using …
Biochemical Analysis
Biochemical Properties
®-1-Boc-2-isopropylpiperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ®-1-Boc-2-isopropylpiperazine has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. These interactions can alter the enzyme’s conformation, affecting its catalytic activity and overall biochemical pathway .
Cellular Effects
The effects of ®-1-Boc-2-isopropylpiperazine on cellular processes are diverse and depend on the cell type and concentration of the compound. In various cell types, ®-1-Boc-2-isopropylpiperazine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways such as the phosphoinositide-3-kinase (PI3K)-AKT pathway, which is crucial for glucose metabolism . Additionally, ®-1-Boc-2-isopropylpiperazine can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of ®-1-Boc-2-isopropylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, ®-1-Boc-2-isopropylpiperazine can bind to specific sites on enzymes or receptors, altering their activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, ®-1-Boc-2-isopropylpiperazine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-Boc-2-isopropylpiperazine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that ®-1-Boc-2-isopropylpiperazine is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to ®-1-Boc-2-isopropylpiperazine can lead to cumulative effects on cellular functions, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of ®-1-Boc-2-isopropylpiperazine in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing metabolic processes. At higher doses, ®-1-Boc-2-isopropylpiperazine can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
®-1-Boc-2-isopropylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. By interacting with key enzymes in these pathways, ®-1-Boc-2-isopropylpiperazine can modulate the flow of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of ®-1-Boc-2-isopropylpiperazine within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of ®-1-Boc-2-isopropylpiperazine can affect its bioavailability and overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of ®-1-Boc-2-isopropylpiperazine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWGWFHWJARJX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647501 | |
| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674792-04-2 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(1-methylethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
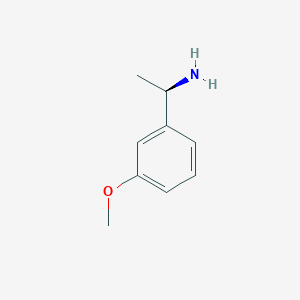


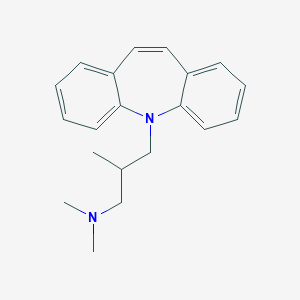
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
